molecular formula C8H6BrNOS B13460947 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one

4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one

Cat. No.: B13460947
M. Wt: 244.11 g/mol
InChI Key: NHARTOFIPVMJHR-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2-carboxamide backbone with critical stereochemical configurations (2R,3R,4S) that govern its bioactivity. Key structural elements include:

  • Fluorine substituent at position 3, which enhances metabolic stability and binding interactions via electronegative effects .
  • Hydroxyl group at position 4, contributing to hydrogen bonding with target proteins.
  • Acetamido-3,3-dimethylbutanoyl side chain, providing steric bulk and influencing pharmacokinetic properties.
  • 4-(4-Methyl-1,3-thiazol-5-yl)benzyl group, a common pharmacophore in kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras) .

The compound’s chirality is pivotal, as 3D molecular configuration directly impacts target engagement, aligning with Pasteur’s foundational observations on stereochemistry . Preclinical studies suggest its application in oncology, likely targeting kinase pathways or E3 ubiquitin ligases (e.g., VHL) in PROTAC designs .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

4-bromo-6-methylthieno[2,3-c]pyridin-7-one

InChI

InChI=1S/C8H6BrNOS/c1-10-4-6(9)5-2-3-12-7(5)8(10)11/h2-4H,1H3

InChI Key

NHARTOFIPVMJHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)SC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a thieno[2,3-c]pyridine derivative, followed by methylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and methyl groups can influence its binding affinity and selectivity. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives (data sourced from patents, PubChem, and synthetic libraries):

Compound Key Structural Differences Molecular Weight Biological Target/Application Similarity Score (Tanimoto)
Target Compound 3-Fluoro, acetamido group, (2R,3R,4S) stereochemistry ~507.5 (estimated) Kinase inhibition/PROTACs
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Amino group replaces acetamido; (2S,4R) stereochemistry 430.56 VHL ligand in PROTACs (e.g., MDK-7526) 0.78–0.82
Example 30 (Patent EP): (2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-... Isoindolin-1-one substituent; altered stereochemistry (2S,3S) ~600 (estimated) Kinase inhibition 0.65–0.70
Example 188 (Patent EP): (2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(2-methylthiazol-4-yl)butanoyl)-N-... Thiazole ring substitution (position 4 vs. 5); (R)-configured acyl chain ~520 (estimated) Undisclosed kinase target 0.72–0.75

Key Findings

Impact of Fluorination: The 3-fluoro substitution in the target compound improves metabolic stability compared to non-fluorinated analogues (e.g., CAS 1448297-52-6) . Fluorine’s electronegativity may also strengthen hydrophobic interactions in binding pockets .

Stereochemical Sensitivity : The (2R,3R,4S) configuration distinguishes the target from (2S,4R) isomers (e.g., MDK-7526), which exhibit reduced binding to VHL in PROTAC assays .

Acyl Group Modifications: Replacing acetamido with amino (CAS 1448297-52-6) lowers molecular weight (430.56 vs. ~507.5) and alters solubility, favoring blood-brain barrier penetration in neurodegenerative models .

Thiazole Substitutions : The 4-methylthiazol-5-yl group is conserved across analogues, underscoring its role in π-π stacking with kinase ATP pockets . Positional shifts (e.g., thiazol-4-yl in Example 188) reduce Tanimoto scores, suggesting diminished similarity .

Activity Cliffs: Despite high structural similarity (Tanimoto >0.7), minor changes (e.g., isoindolin-1-one in Example 30) can abolish activity, highlighting exceptions to the "similar property principle" .

Research Implications

  • PROTAC Design: The target compound’s acetamido group may enhance proteasome recruitment compared to amino-substituted VHL ligands .
  • Kinase Selectivity : Fluorine and hydroxyl groups likely confer selectivity against kinases with polar active sites (e.g., EGFR, ALK) .
  • Synthetic Feasibility : Patent examples (e.g., ) suggest modular synthesis routes for optimizing acyl and heterocyclic substituents.

Biological Activity

4-Bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

  • Molecular Formula : C₇H₄BrNOS
  • Molecular Weight : 230.08 g/mol
  • CAS Number : 29512-83-2

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds related to thieno[2,3-c]pyridine derivatives. In particular, compounds structurally similar to this compound have demonstrated significant activity against various cancer cell lines.

  • Study Findings :
    • A related compound exhibited IC₅₀ values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical cancer), CEM (T-lymphoblastoid leukemia), and L1210 (murine leukemia) .
    • The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
  • Selectivity :
    • Importantly, these compounds showed selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic window .

The biological activity of this compound can be attributed to its interaction with microtubules:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Treatment with this compound results in a dose-dependent increase in G2/M phase cell population, confirming its role as a microtubule inhibitor .

Case Study 1: Anticancer Activity

A study conducted on thieno[2,3-c]pyridine derivatives demonstrated that modifications at the C-6 position significantly enhanced antiproliferative activity. The derivative with an ethoxycarbonyl substituent showed the highest potency with an IC₅₀ of 1.1 μM against HeLa cells .

Case Study 2: Selectivity Profile

In another investigation, researchers treated PBMCs with various concentrations of thieno[2,3-c]pyridine derivatives. The results indicated that at concentrations exceeding 20 μM, these compounds did not adversely affect normal cell viability, thus supporting their selective action against tumor cells .

Data Summary

Compound NameIC₅₀ (μM)Cancer Cell Lines TestedMechanism of Action
4-Bromo-6-methyl-6H-thieno[2,3-c]pyridin-7-oneNot specifiedHeLa, CEM, L1210Tubulin polymerization inhibition
Ethoxycarbonyl derivative1.1HeLaMicrotubule dynamics disruption
Other derivatives>20PBMCsSelective cytotoxicity

Q & A

Q. What are the established synthetic routes for 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of the parent thienopyridinone scaffold. A common method involves dissolving 5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one in acetic acid (HOAc) and water, followed by cooling to 0°C before bromine addition. Reaction temperature and solvent polarity critically affect regioselectivity: lower temperatures (0–5°C) favor bromination at the 4-position, while higher temperatures may lead to side reactions . Alternative routes include molecular rearrangements of dithiole precursors under thermal conditions, which introduce bromine via cycloaddition with alkynes . Yields range from 44% to 76%, depending on substrate reactivity and purification methods .

Q. How is the structural integrity of this compound validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns. Key signals include:

  • ¹H NMR : A singlet at δ 2.35 ppm (3H) for the methyl group, and aromatic protons between δ 7.0–8.5 ppm .
  • ¹³C NMR : A carbonyl carbon at δ 170–175 ppm and bromine-induced deshielding of the adjacent carbons (δ 120–135 ppm) .
    High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and spatial arrangement .

Q. What preliminary biological activities have been reported for this compound?

4-Bromo-6-methyl-thieno[2,3-c]pyridin-7-one exhibits potent kinase inhibition, particularly against bromodomain-containing proteins (e.g., BRD9), with IC₅₀ values in the nanomolar range. Its bromine substitution enhances target binding affinity compared to non-halogenated analogs, as demonstrated in crystallographic studies of BRD9-inhibitor complexes . Anticancer activity has been observed in vitro, though structure-activity relationship (SAR) studies are ongoing .

Advanced Research Questions

Q. How does the bromine substituent at the 4-position influence kinase selectivity and binding kinetics?

The bromine atom engages in halogen bonding with conserved asparagine or lysine residues in kinase active sites, as shown in X-ray structures (e.g., PDB ID: 5I40). This interaction increases residence time and selectivity for bromodomains over unrelated kinases. Computational docking (e.g., Glide SP) and isothermal titration calorimetry (ITC) reveal that bromine contributes ~30% of the total binding energy in BRD9 complexes . Comparative studies with chloro- and iodo-analogs suggest bromine optimizes steric and electronic complementarity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 44% vs. 76%) arise from variations in bromination methods. For example:

  • Direct bromination in HOAc/water at 0°C yields 44–53% due to competing hydrolysis .
  • Palladium-catalyzed cross-coupling with bromoalkynes improves yields (76%) but requires inert conditions .
    Optimization involves adjusting stoichiometry (1.2 eq Br₂), using scavengers (e.g., Na₂S₂O₃), or switching to flow chemistry for better temperature control .

Q. How can SAR studies guide the design of derivatives with improved pharmacokinetic properties?

Key modifications include:

  • Methyl group replacement : Substituting the 6-methyl with bulkier groups (e.g., cyclopropyl) increases metabolic stability by reducing CYP3A4-mediated oxidation .
  • Carboxylic acid addition : Introducing a carboxyl group at the 2-position (e.g., 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) enhances aqueous solubility (logP reduction from 2.8 to 1.5) .
    In vitro ADME assays (e.g., microsomal stability, PAMPA permeability) are critical for prioritizing candidates .

Q. What crystallographic insights inform its use in epigenetic drug discovery?

Co-crystal structures (e.g., PDB ID: 5I40) reveal that the thienopyridinone core occupies the acetyl-lysine binding pocket of BRD9, with the bromine forming a halogen bond to Asn100. The methyl group at position 6 induces a conformational shift in the ZA loop, enhancing selectivity over BRD4. These findings guide the design of covalent inhibitors via propargyl bromide derivatives .

Q. How can solubility challenges be mitigated during in vivo studies?

The compound’s low solubility (≤10 µM in PBS) is addressed via:

  • Salt formation : Hydrochloride salts improve solubility by 5-fold.
  • Nanoformulation : Lipid-based nanoparticles (70–100 nm) increase bioavailability in murine models .
  • Co-solvent systems : Use of 10% DMSO/40% PEG-400 in saline enables consistent dosing .

Q. What alternative bromination methods avoid ring-opening side reactions?

Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at −20°C minimizes ring degradation. Microwave-assisted bromination (100°C, 10 min) with HBr/H₂O₂ achieves 85% yield while preserving the thiophene ring .

Q. How is toxicological profiling conducted for this compound?

Early-stage toxicology includes:

  • Ames test : No mutagenicity observed at ≤10 µM .
  • hERG assay : IC₅₀ > 30 µM, indicating low cardiotoxicity risk .
  • In vivo tolerance : Maximum tolerated dose (MTD) in mice is 50 mg/kg/day via oral gavage .

Methodological Tools

  • Synthetic Optimization : Use Design of Experiments (DoE) to map bromination parameters (temperature, solvent, catalyst) .
  • Binding Studies : Surface plasmon resonance (SPR) for real-time kinetics; microscale thermophoresis (MST) for low-concentration assays .
  • Computational Modeling : Molecular dynamics (MD) simulations (AMBER) to predict halogen bonding stability .

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